molecular formula C11H6Cl3N3S B3334794 4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole CAS No. 1004193-33-2

4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole

Cat. No.: B3334794
CAS No.: 1004193-33-2
M. Wt: 318.6 g/mol
InChI Key: KYTZNXFOAWELBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole is a chemical compound with a complex structure that includes a pyrazole ring substituted with chloro, dichloro-benzyl, and isothiocyanato groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 2,4-dichlorobenzyl chloride with 4-chloro-3-isothiocyanatopyrazole under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and isothiocyanato groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Addition Reactions: The isothiocyanato group can react with nucleophiles to form thiourea derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanato group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 4-Chloro-1-(2,4-dichloro-benzyl)-1H-pyrazol-3-ylamine
  • 4-Chloro-1-(2,4-dichloro-benzyl)-1H-pyrazol-3-ylmethanol

Uniqueness

What sets 4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole apart is the presence of the isothiocyanato group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-chloro-1-[(2,4-dichlorophenyl)methyl]-3-isothiocyanatopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl3N3S/c12-8-2-1-7(9(13)3-8)4-17-5-10(14)11(16-17)15-6-18/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTZNXFOAWELBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=N2)N=C=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001158943
Record name 4-Chloro-1-[(2,4-dichlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004193-33-2
Record name 4-Chloro-1-[(2,4-dichlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004193-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-[(2,4-dichlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.